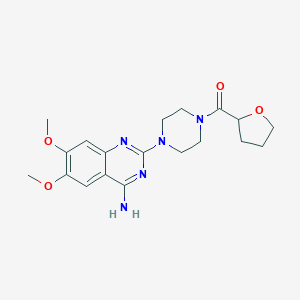![molecular formula C38H55CoN2O4 B121589 Cobalt(3+);2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate CAS No. 201870-82-8](/img/structure/B121589.png)
Cobalt(3+);2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt complexes have been extensively studied due to their diverse applications in catalysis, material science, and medicine. The specific compound "Cobalt(3+);2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate" is a complex molecule that likely involves a cobalt(III) center coordinated to a ligand system with phenolate and imine functionalities, as well as an acetate group. This type of complex is known for its redox activity and ability to participate in various chemical reactions .
Synthesis Analysis
The synthesis of cobalt complexes often involves the reaction of cobalt salts with multidentate ligands. For example, cobalt(II) amine-bis(phenolate) complexes can be prepared by reacting cobaltous acetate with ligand precursors under various conditions, leading to a range of mono-, bi-, and trimetallic species . Similarly, cobalt(III) complexes can be synthesized by the oxidation of cobalt(II) precursors in the presence of ligands and oxidants . The synthesis conditions, such as the presence of base or excess cobaltous acetate, can influence the resulting complex's nuclearity and geometry .
Molecular Structure Analysis
Cobalt complexes can exhibit diverse geometries, including octahedral, trigonal bipyramidal, and trigonal monopyramidal environments . The coordination environment is determined by the ligand's steric and electronic properties and can significantly affect the complex's reactivity and properties. For instance, a cobalt(III) compound with an octahedral geometry was reported, where the cobalt center is coordinated by imine and phenolate donors from Schiff base ligands . The presence of substituents on the ligands can also lead to structural distortions and affect the complex's stability and reactivity .
Chemical Reactions Analysis
Cobalt complexes are known to participate in various chemical reactions, including oxidation, coupling, and polymerization processes. Cobalt(III) acetate, for example, can oxidize substituted phenols to yield diphenoquinones or acetoxylated products . Cobalt amino-bis(phenolate) complexes have been used in the coupling and copolymerization of epoxides with carbon dioxide, with the ligand's electronic properties influencing the reaction outcomes . Dinuclear cobalt complexes have catalyzed the synthesis of β-enaminones from 1,3-dicarbonyl compounds and aliphatic amines . Additionally, the formation of cobalt(III)-phenoxyl radical complexes has been observed under aerobic oxidation conditions, highlighting the redox-active nature of these complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of cobalt complexes are closely related to their molecular structures. The complexes' magnetic properties, for example, can range from diamagnetic to paramagnetic, depending on the oxidation state of the cobalt and the nature of the ligands . Spectroscopic techniques such as UV-vis, IR, EPR, and NMR are commonly used to characterize these complexes and provide insights into their electronic structures and bonding . The solubility, stability, and reactivity of cobalt complexes can be tailored by modifying the ligand system, making them versatile candidates for various applications .
Wissenschaftliche Forschungsanwendungen
Catalytic Applications and Polymerization Processes
Cobalt amino-bis(phenolate) complexes have been synthesized to explore their efficiency in coupling and the copolymerization of epoxides with carbon dioxide. These complexes exhibit notable activity in poly(cyclohexene carbonate) formation, demonstrating high epoxide conversion and polymer selectivity with a substantial percentage of carbonate linkages. The electronic properties and steric demand of the ligands significantly influence the reaction outcomes, underscoring the potential of cobalt complexes in green chemistry and sustainable polymer production (Ambrose, Robertson, & Kozak, 2019).
Electroanalytical Applications
Cobalt(II) selective electrodes have been developed using poly(vinyl chloride)-based membranes of salen ligands. These electrodes demonstrate a broad working concentration range and a low detection limit for cobalt(II) ions, making them suitable for determining cobalt in various environmental and pharmaceutical samples. This advancement highlights the role of cobalt complexes in enhancing electroanalytical techniques for metal ion detection (Bandi, Singh, Kamaluddin, Jain, & Gupta, 2011).
Coordination Chemistry and Structural Insights
Research into catecholato cobalt bis(phenolate) diamine complexes has provided models for enzyme-substrate adducts of catechol dioxygenases. These complexes exhibit valence tautomerism between Co(II) and Co(III) states, offering insights into the electronic structures and magnetic properties of cobalt-based compounds. The detailed structural analysis helps in understanding the mimicry of enzymatic functions by synthetic complexes, which is crucial for developing bio-inspired catalysts (Sheybani Pour, Safaei, Wojtczak, & Jagličić, 2020).
Synthesis and Structure of Cobalt Complexes
The synthesis of mono-, bi-, and trimetallic amine-bis(phenolate) cobalt(II) complexes has been explored, revealing diverse structural motifs and coordination geometries. These studies contribute to the fundamental understanding of cobalt coordination chemistry, providing a basis for the design of cobalt-based catalysts and materials with tailored properties (Das, Bobak, Fowler, Hann, Petten, Dawe, Decken, Kerton, & Kozak, 2010).
Oxidation Reactions and Catalytic Activities
Investigations into cobalt(III)-phenoxyl radical complexes have unveiled mechanisms for aerobic oxidation reactions, highlighting the role of cobalt complexes in facilitating oxidative transformations. These studies provide valuable insights into the activation processes and the stability of radical species, contributing to the development of efficient catalytic systems for organic synthesis (Vinck, Murphy, Fallis, Strevens, & Van Doorslaer, 2010).
Eigenschaften
IUPAC Name |
cobalt(3+);2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54N2O2.C2H4O2.Co/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;1-2(3)4;/h17-22,29-30,39-40H,13-16H2,1-12H3;1H3,(H,3,4);/q;;+3/p-3/t29-,30-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLTZRSRNDSBPH-SEILFYAJSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Co+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[O-].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Co+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H55CoN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cobalt(3+);2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B121514.png)
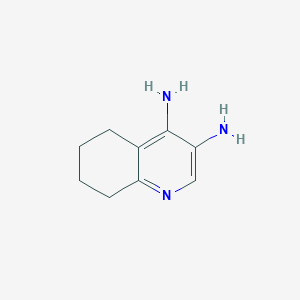
![Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane](/img/structure/B121518.png)
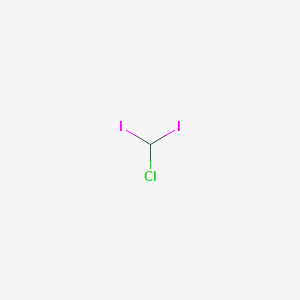
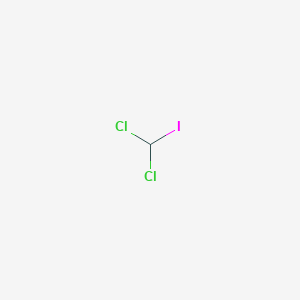
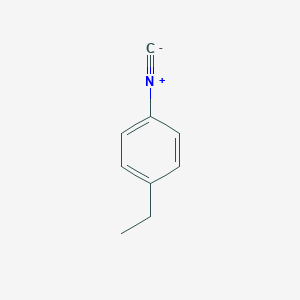
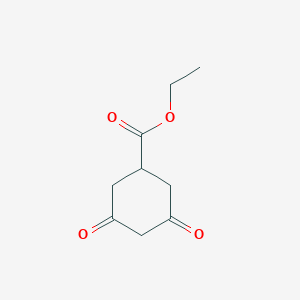
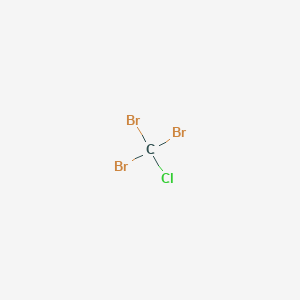
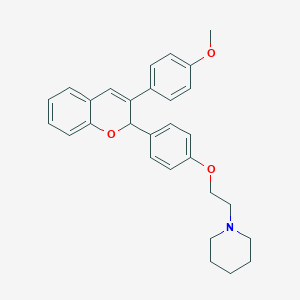
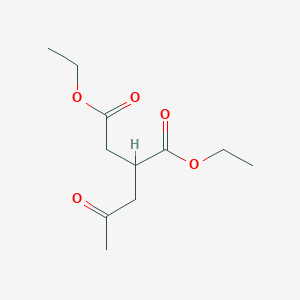
![2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane](/img/structure/B121533.png)
